molecular formula C14H20N4O B2545280 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole CAS No. 122668-90-0

1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole

Cat. No. B2545280
CAS RN: 122668-90-0
M. Wt: 260.341
InChI Key: IGAJVRPHBHUXAP-UHFFFAOYSA-N
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Description

1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole, also known as MBT, is a benzotriazole derivative that has been widely used in various fields due to its unique properties. MBT is a heterocyclic compound with a molecular formula of C14H19N3O and a molecular weight of 245.33 g/mol. The compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole is not fully understood, but it is believed to act as a free radical scavenger, which prevents the degradation of organic compounds by absorbing UV radiation. 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole has been shown to absorb UV radiation in the range of 290-400 nm, which makes it useful in the formulation of sunscreens and other cosmetic products.
Biochemical and Physiological Effects:
1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole has been shown to have low toxicity in animal studies, with no adverse effects observed at doses up to 1000 mg/kg. The compound has been shown to be metabolized in the liver, with the primary metabolite being 1-(1-morpholino-2-methylpropyl)-1H-benzotriazole-4-carboxylic acid. The compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole has several advantages for use in lab experiments, including its high photostability and low toxicity. However, the compound is insoluble in water, which may limit its use in aqueous-based experiments. The compound is also sensitive to pH and temperature, which may affect its stability in certain experimental conditions.

Future Directions

There are several future directions for research on 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole, including its use as a photostabilizer in the formulation of sunscreens and other cosmetic products. The compound may also have potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole can be achieved through various methods, including the reaction of 2-methyl-2-butene-1-amine with 1H-benzotriazole in the presence of a catalyst, such as palladium on carbon or copper iodide. The reaction can be carried out in an organic solvent, such as ethanol or acetonitrile, under reflux conditions. The yield of 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst loading.

Scientific Research Applications

1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole has been widely used in scientific research due to its unique properties. The compound has been shown to have photostabilizing properties, which make it useful in the formulation of sunscreens and other cosmetic products. 1-(1-Morpholino-2-methylpropyl)-1H-benzotriazole has also been used as a corrosion inhibitor in the metal industry, as well as a stabilizer in the polymer industry.

properties

IUPAC Name

4-[1-(benzotriazol-1-yl)-2-methylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11(2)14(17-7-9-19-10-8-17)18-13-6-4-3-5-12(13)15-16-18/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJVRPHBHUXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCOCC1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole

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